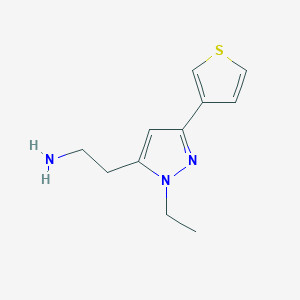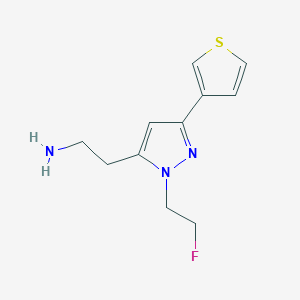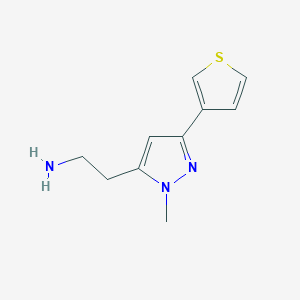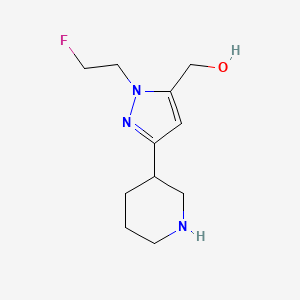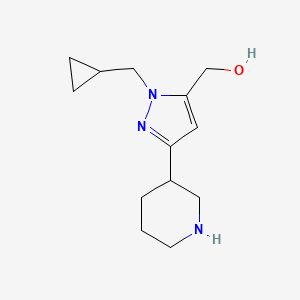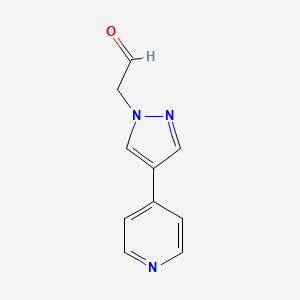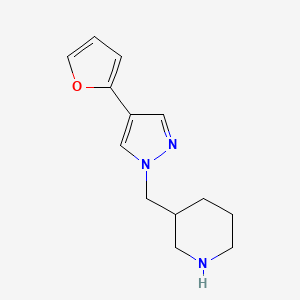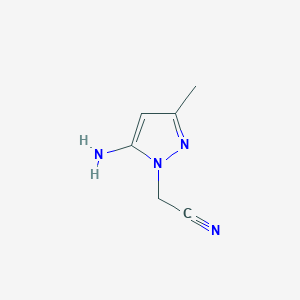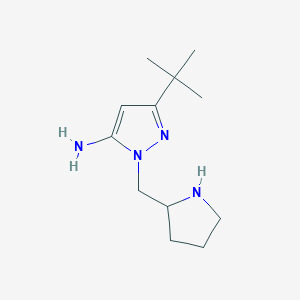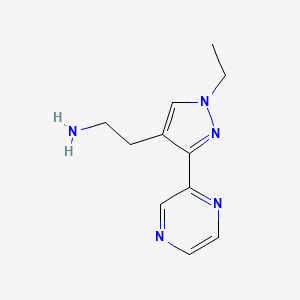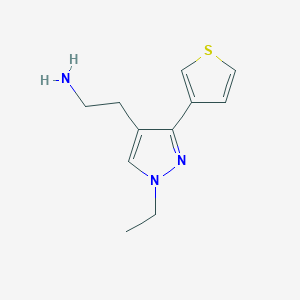
4-bromo-1-(cyclopropylmethyl)-5-methyl-3-phenyl-1H-pyrazole
Übersicht
Beschreibung
The compound “4-bromo-1-(cyclopropylmethyl)-5-methyl-3-phenyl-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle characterized by a 5-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains a bromine atom, a cyclopropylmethyl group, a methyl group, and a phenyl group .
Synthesis Analysis
The synthesis of similar structures involves the use of α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process yields products in excellent yields within about 3 seconds .Molecular Structure Analysis
The molecule contains a cyclopropylmethyl group, which is a cyclopropane ring attached to a methyl group . Cyclopropane is the smallest cycloalkane, with a general formula of CnH2n . The carbon atoms in cycloalkanes are arranged in a ring and are single bonded to other atoms .Chemical Reactions Analysis
The chemical reactions involving similar structures often involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Cycloalkanes, such as the cyclopropyl group in this molecule, are known to be saturated and cyclic hydrocarbons .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Pyrazoles, including derivatives similar to 4-bromo-1-(cyclopropylmethyl)-5-methyl-3-phenyl-1H-pyrazole, serve as valuable intermediates in organic synthesis. They are used in the preparation of various heterocyclic compounds through functionalization reactions. For example, brominated pyrazole derivatives have been explored as precursors in the synthesis of complex molecules due to their reactivity towards nucleophilic substitution and coupling reactions, enabling the introduction of diverse functional groups (Martins et al., 2013)(Martins et al., 2013).
Biological Activity
Research has demonstrated that pyrazole derivatives exhibit a range of biological activities, including antimicrobial and antifungal properties. For instance, N-phenylpyrazole derivatives have shown interesting antimicrobial properties against pathogenic yeast and moulds, suggesting their potential as therapeutic agents (Farag et al., 2008)(Farag et al., 2008). Such findings highlight the potential of 4-bromo-1-(cyclopropylmethyl)-5-methyl-3-phenyl-1H-pyrazole derivatives in developing new antimicrobial agents.
Catalysis
Pyrazole derivatives are also utilized in catalysis, particularly in cross-coupling reactions. The electronic and steric properties of pyrazole ligands can be fine-tuned by substituting different groups, thereby influencing the catalytic activity of metal complexes in which they are incorporated. This application is significant in the synthesis of complex organic molecules and pharmaceuticals (Ocansey et al., 2018)(Ocansey et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)-5-methyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-10-13(15)14(12-5-3-2-4-6-12)16-17(10)9-11-7-8-11/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCDZTBWDUAHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(cyclopropylmethyl)-5-methyl-3-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



